3,6-Diphenyl(1,2,4)triazolo(3,4-b)(1,3,4)oxadiazole
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Overview
Description
3,6-Diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole is a heterocyclic compound with a molecular formula of C15H10N4O and a molecular weight of 262.27 g/mol . This compound is part of the triazole and oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives . One common method includes the reaction of benzohydrazide with phenyl isocyanate, followed by cyclization with phosphorus oxychloride (POCl3) to yield the desired compound . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and process safety .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
3,6-Diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Investigated for its potential anticancer properties and enzyme inhibition activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3,6-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase and cholinesterase.
Pathways Involved: Inhibition of enzyme activity leading to disruption of metabolic pathways in microorganisms and cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but contains sulfur instead of oxygen.
1,3,4-Oxadiazole: Lacks the triazole ring, simpler structure.
Pyrazole Derivatives: Contains a five-membered ring with two nitrogen atoms, similar biological activities.
Properties
CAS No. |
32550-72-4 |
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Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
3,6-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole |
InChI |
InChI=1S/C15H10N4O/c1-3-7-11(8-4-1)13-16-17-15-19(13)18-14(20-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
SHKHLSSPOZSELN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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